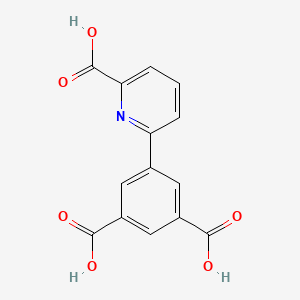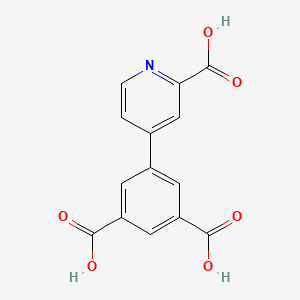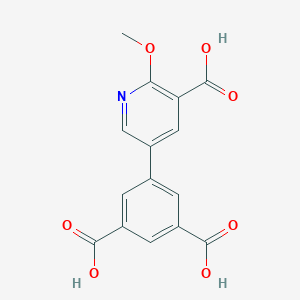![molecular formula C15H13FN2O3 B6393921 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% CAS No. 1261949-10-3](/img/structure/B6393921.png)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (2-FENPA) is a compound with a broad range of potential applications in the scientific and medical research fields. It is a member of the nicotinic acid family, which is characterized by their strong binding affinity for nicotinic acid receptors (NARs). The compound has been studied in a variety of applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE) and as a potential therapeutic agent for Alzheimer’s disease. The compound has also been studied for its ability to modulate several other biological processes, including inflammation and cell proliferation.
作用机制
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% binds to nicotinic acid receptors (NARs) with a high degree of affinity, which allows it to exert its effects on a variety of biological processes. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to have potential therapeutic benefits in Alzheimer’s disease. In addition, the compound has also been shown to modulate several other biological processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has been studied for its ability to modulate several biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to have potential therapeutic benefits in Alzheimer’s disease. In addition, the compound has also been studied for its ability to modulate several other biological processes, including inflammation and cell proliferation.
实验室实验的优点和局限性
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized using a variety of methods. In addition, it has a high binding affinity for nicotinic acid receptors (NARs), which allows it to exert its effects on a variety of biological processes. However, there are also some limitations to using 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, it can be toxic in high concentrations, and should be handled with care.
未来方向
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has a wide range of potential applications in the scientific and medical research fields. In the future, it could be studied further for its potential therapeutic benefits in Alzheimer’s disease. In addition, it could be investigated for its ability to modulate other biological processes, such as inflammation and cell proliferation. Furthermore, it could be studied for its potential use in drug development, and for its ability to target specific biological pathways. Finally, it could be studied for its potential use in the development of new diagnostic tools and treatments for a variety of diseases.
合成方法
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% can be synthesized using a variety of methods, including organic synthesis and chemical synthesis. One example of an organic synthesis method is the reaction of 1-fluoro-3-ethoxy-4-methoxy-2-methylbenzene (FEMB) with ethylcarbamoyl chloride, which yields 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% as the final product. This method is cost-effective and efficient, and is suitable for large-scale production of the compound. A second example of a chemical synthesis method is the reaction of 1-fluoro-2-methyl-4-methoxybenzene (FMMB) with ethylcarbamoyl chloride, which also produces 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% as the final product. This method is also cost-effective and efficient, and is suitable for large-scale production of the compound.
科学研究应用
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has a wide range of potential applications in the scientific and medical research fields. It has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to have potential therapeutic benefits in Alzheimer’s disease. In addition, the compound has also been studied for its ability to modulate several other biological processes, including inflammation and cell proliferation.
属性
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)10-6-5-9(8-12(10)16)13-11(15(20)21)4-3-7-18-13/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFGLJQIZVZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688294 |
Source


|
| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-10-3 |
Source


|
| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393930.png)